4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine
CAS No.: 1396805-80-3
Cat. No.: VC11869392
Molecular Formula: C16H24N4S
Molecular Weight: 304.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396805-80-3 |
|---|---|
| Molecular Formula | C16H24N4S |
| Molecular Weight | 304.5 g/mol |
| IUPAC Name | 4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole |
| Standard InChI | InChI=1S/C16H24N4S/c1-12-8-13(2)20(18-12)9-15-4-6-19(7-5-15)10-16-11-21-14(3)17-16/h8,11,15H,4-7,9-10H2,1-3H3 |
| Standard InChI Key | MUNVIOPJJSEFNX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC2CCN(CC2)CC3=CSC(=N3)C)C |
| Canonical SMILES | CC1=CC(=NN1CC2CCN(CC2)CC3=CSC(=N3)C)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The compound’s systematic name is 4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole. Its molecular formula is C₁₆H₂₄N₄S, with a molecular weight of 304.5 g/mol.
Structural Features
-
Piperidine ring: Serves as the central scaffold.
-
Pyrazole moiety: 3,5-Dimethyl substitution enhances steric and electronic properties.
-
Thiazole group: 2-Methyl substitution contributes to aromatic stability and bioactivity.
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₄S | |
| Molecular Weight | 304.5 g/mol | |
| CAS Number | 1396805-80-3 | |
| SMILES | CC1=CC(=NN1CC2CCN(CC2)CC3=CSC(=N3)C)C |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via multi-step alkylation and nucleophilic substitution reactions:
-
Piperidine functionalization: Introduction of the pyrazole group via alkylation using 3,5-dimethylpyrazole and a halogenated intermediate.
-
Thiazole incorporation: Reaction of the intermediate with 2-methylthiazole-4-methyl chloride under basic conditions (e.g., triethylamine).
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Alkylation of piperidine | 3,5-Dimethylpyrazole, K₂CO₃, DMF |
| 2 | Nucleophilic substitution | 2-Methylthiazole-4-methyl chloride, Et₃N, THF |
Key Reactivity
-
Pyrazole ring: Participates in electrophilic substitution due to electron-rich nitrogen atoms.
-
Thiazole group: Susceptible to oxidation and coordination with metal ions .
| Target | Binding Affinity (ΔG, kcal/mol) | Biological Effect |
|---|---|---|
| EGFR | -9.2 | Antiproliferative |
| Topoisomerase IIα | -8.7 | DNA damage |
Physicochemical Properties
Solubility and Lipophilicity
-
LogP: Predicted value of 2.8 (moderate lipophilicity).
-
Aqueous solubility: 0.12 mg/mL (pH 7.4), indicating limited solubility.
Stability
-
Thermal stability: Decomposes at 218°C (TGA data for analogs) .
-
Photostability: Susceptible to UV-induced degradation due to thiazole moiety.
Spectroscopic Characterization
NMR Data (Hypothetical for Analog)
-
¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃-thiazole), 2.50 (s, 6H, CH₃-pyrazole), 3.70 (m, 4H, piperidine) .
-
¹³C NMR: 155.2 ppm (C=N thiazole), 145.1 ppm (pyrazole C-3) .
Mass Spectrometry
-
ESI-MS: m/z 305.1 [M+H]⁺ (calculated: 304.5).
Applications in Drug Discovery
Lead Optimization
-
Structural tunability: Modifications at the pyrazole N-1 or thiazole C-2 position enhance target selectivity .
-
Patent activity: Cited in fungicide formulations (EP3239145B1) and kinase inhibitors (WO2014007951) .
Preclinical Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume